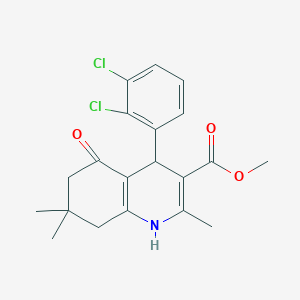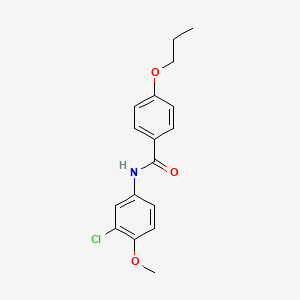
N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide, also known as CMPOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide is not fully understood, but studies suggest that it inhibits the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide has been found to inhibit the activity of protein kinase CK2, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide has various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide has been found to have antioxidant activity and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide is relatively stable and can be stored for extended periods without degradation. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide and its effects on various biological pathways. Finally, there is potential for the development of new derivatives of N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide with improved solubility and efficacy.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide involves the reaction of 3-chloro-4-methoxyaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-10-22-14-7-4-12(5-8-14)17(20)19-13-6-9-16(21-2)15(18)11-13/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKKBNLEEGNDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-propoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)
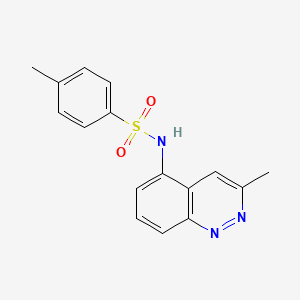

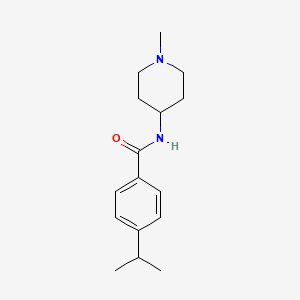
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)

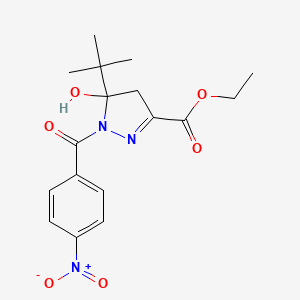
![3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)
